2-Cyano-3-phenylprop-2-enoic acid 2-Cyano-3-phenylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13387508
InChI: InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)
SMILES: C1=CC=C(C=C1)C=C(C#N)C(=O)O
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

2-Cyano-3-phenylprop-2-enoic acid

CAS No.:

Cat. No.: VC13387508

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-phenylprop-2-enoic acid -

Specification

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name 2-cyano-3-phenylprop-2-enoic acid
Standard InChI InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)
Standard InChI Key CDUQMGQIHYISOP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=C(C#N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=C(C#N)C(=O)O

Introduction

2-Cyano-3-phenylprop-2-enoic acid, also known as α-cyanocinnamic acid, is a synthetic organic compound with a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . It belongs to the class of cinnamic acid derivatives, which are widely used in various applications, including cosmetics and pharmaceuticals .

Synonyms and Identifiers

2-Cyano-3-phenylprop-2-enoic acid is also referred to by several other names, including 2-cyano-3-phenyl-2-propenoic acid and α-cyanocinnamic acid . Its CAS number is often reported as 1011-92-3, although some sources list it as 14378-06-4 . The PubChem CID for this compound is 70534 .

Applications and Research

While specific applications of 2-cyano-3-phenylprop-2-enoic acid are not widely documented, cinnamic acid derivatives in general are used in cosmetics for their antimicrobial and antioxidant properties . The compound's reactivity makes it a potential intermediate in the synthesis of other pharmaceutical or cosmetic compounds.

Physical and Chemical Data

PropertyValue
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
CAS Number1011-92-3 (or 14378-06-4)
PubChem CID70534
InChIInChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)
SMILESC1=CC=C(C=C1)C=C(C#N)C(=O)O

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